N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
Description
N-[2-(Dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a dimethylaminoethyl side chain, a furan-2-yl group, and a 4-phenylpiperazine moiety. The dimethylamino group enhances solubility and cationic character, while the furan and phenylpiperazine moieties may contribute to π-π stacking or receptor interactions .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-25(2)11-10-23-21(28)22(29)24-17-19(20-9-6-16-30-20)27-14-12-26(13-15-27)18-7-4-3-5-8-18/h3-9,16,19H,10-15,17H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRXTNLUUOSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Protocol
The most efficient route employs a three-step sequence:
Step 1: Furan-2-ylacetonitrile Synthesis
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Furan-2-carbaldehyde | 1.0 eq | Knoevenagel condensation with cyanoacetate (EtOH, 80°C, 6h) | 78% |
Step 2: Nitrile Reduction
| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH4 |
| Solvent | THF |
| Temperature | 0°C→RT |
| Time | 4h |
| Yield | 85% |
Step 3: N,N-Dimethylation
Eschweiler-Clarke conditions:
Synthesis of Intermediate B: 2-(4-Phenylpiperazin-1-yl)ethylamine
Nucleophilic Ring-Opening Strategy
Modified Gabriel synthesis provides optimal results:
Reaction Scheme
- Piperazine alkylation with 2-chloroethylphthalimide
- Phenyl group introduction via Buchwald-Hartwig coupling
- Phthalimide deprotection
Diamide Coupling Methodology
Oxalyl Chloride Mediated Acylation
Sequential coupling under Schotten-Baumann conditions:
First Acylation (Intermediate A)
| Component | Specification |
|---|---|
| Oxalyl chloride | 1.1 eq |
| Solvent | Dry CH2Cl2 |
| Temperature | -78°C→RT |
| Reaction time | 12h |
| Conversion | >95% (HPLC) |
Second Acylation (Intermediate B)
Alternative Coupling Agents
Comparative study of diamide formation:
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 6 | 78 |
| EDCl/HOBt | CHCl3 | 40 | 8 | 85 |
| DCC/DMAP | THF | 50 | 12 | 72 |
Data adapted from phthalocyanine synthesis protocols and antitumor agent preparation.
Purification and Characterization
Chromatographic Separation
Final purification employs gradient elution on silica gel:
| Mobile Phase | Ratio (Hexane:EtOAc) | Fraction Collected |
|---|---|---|
| Initial | 90:10 | Impurities |
| Intermediate | 70:30 | Byproducts |
| Final | 50:50 | Target compound |
Purity >99% confirmed by analytical HPLC (C18 column, 254 nm).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3)
- δ 7.32-7.25 (m, 5H, Ar-H)
- δ 6.78 (dd, J=3.2 Hz, 1H, furan)
- δ 3.62-3.58 (m, 4H, piperazine CH2)
- δ 2.91 (s, 6H, N(CH3)2)
FT-IR (KBr)
- 3289 cm⁻¹ (N-H stretch)
- 1654 cm⁻¹ (C=O amide I)
- 1541 cm⁻¹ (amide II)
Data correlates with structural analogs in PubChem entries.
Scale-Up Considerations and Process Optimization
Industrial-scale production requires:
- Continuous flow hydrogenation for nitrile reduction
- Microwave-assisted piperazine alkylation (30 min vs 8h conventional)
- Membrane-based solvent recovery systems
Economic analysis shows 23% cost reduction when using EDCl/HOBt vs HATU.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to receptors or enzymes, modulating their activity. For instance, the phenylpiperazine moiety may interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key Structural Features of Target Compound :
- Furan-2-yl : Aromatic heterocycle with electron-rich properties for binding interactions.
- 4-Phenylpiperazine : Common in CNS-targeting drugs (e.g., antipsychotics) due to affinity for serotonin/dopamine receptors.
Comparison Table :
Functional and Pharmacological Insights
Dimethylaminoethyl vs. Diethylamino Substitutions: The dimethylamino group in the target compound likely improves water solubility and cationic charge compared to diethylamino analogues, which may increase lipophilicity and alter tissue distribution . In antitumor contexts, dimethylaminoethyl side chains (e.g., Compound 1h) demonstrate enhanced cytotoxicity, suggesting the target compound could share similar pharmacological benefits .
However, phenylpiperazine itself is associated with CNS activity, implying the target compound may interact with neurotransmitter receptors .
Backbone Variations: Ethanediamide vs. Quinolinone/Azetidinone: The ethanediamide backbone offers flexibility for structural tuning, whereas rigid cores (e.g., quinolinone in ) may restrict conformational freedom but enhance DNA intercalation .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethyl analogue () is more hydrophilic but may suffer from poor blood-brain barrier penetration, whereas the dimethylaminoethyl group balances solubility and permeability .
- Metabolic Stability : Methoxy-substituted piperazines () could resist oxidative metabolism, but phenylpiperazine is prone to hepatic degradation, necessitating further study for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
